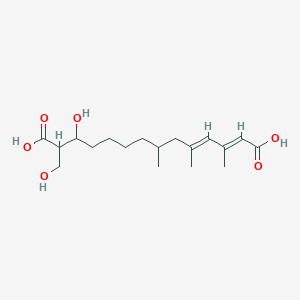
1-O-Hexadecyl-sn-glycero-3-Phosphocholin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Lyso-PAF C-16 has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
The primary target of 1-O-Hexadecyl-sn-glycero-3-phosphocholine, also known as Lyso-PAF C-16, is the Platelet-Activating Factor (PAF) receptor . This receptor belongs to the seven transmembrane-spanning G-protein-linked receptors family . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis .
Mode of Action
Lyso-PAF C-16 exhibits its activity by binding to the specific PAF receptor . It is a natural PAF with an ether-linked hexadecyl chain at the sn-1 position and an acetyl group at the sn-2 position . The interaction of Lyso-PAF C-16 with its target receptor triggers a cascade of intracellular events leading to the physiological responses associated with PAF .
Biochemical Pathways
Lyso-PAF C-16 is involved in the PAF biochemical pathway . It can be formed by either the action of PAF-AH on PAF C-16, or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine . It is a substrate for either PAF C-16 formation by the remodeling pathway or selective acylation with arachidonic acid by a CoA-independent transacylase .
Result of Action
The binding of Lyso-PAF C-16 to the PAF receptor initiates and progresses atherosclerosis, making it a potential biomarker for coronary artery diseases . It is also involved in various inflammatory diseases . Upon hydrolysis by platelet-activating factor-acetyl hydrolase, it produces LysoPAF (1-O-alkyl-2-hydroxy-sn-glycero-3-phosphocholine) .
Zukünftige Richtungen
1-O-Hexadecyl-sn-glycero-3-phosphocholine has been used in various assays and as a lipid standard for quantification of glycerophosphocholine by liquid chromatography-mass spectrometry (LC-MS) . It has potential applications in the study of Alzheimer’s disease, as increased levels of C16:0 lyso-PAF have been observed in the temporal cortex of Alzheimer’s disease patients .
Biochemische Analyse
Biochemical Properties
1-O-Hexadecyl-sn-glycero-3-phosphocholine is an inactive form of platelet-activating factor (PAF). It can be formed by the action of PAF-acetylhydrolase (PAF-AH) on PAF C-16 or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine . This compound serves as a substrate for the formation of PAF C-16 through the remodeling pathway or selective acylation with arachidonic acid by a CoA-independent transacylase . The interactions of 1-O-Hexadecyl-sn-glycero-3-phosphocholine with these enzymes highlight its role in lipid metabolism and signaling pathways.
Cellular Effects
1-O-Hexadecyl-sn-glycero-3-phosphocholine influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It acts as a precursor and metabolite of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0 PAF), which is involved in inflammatory responses . Increased levels of 1-O-Hexadecyl-sn-glycero-3-phosphocholine have been observed in the temporal cortex of Alzheimer’s disease patients, indicating its potential role in neuroinflammatory processes . Additionally, it has been shown to affect cell signaling pathways by interacting with specific receptors and enzymes, thereby modulating cellular responses.
Molecular Mechanism
The molecular mechanism of 1-O-Hexadecyl-sn-glycero-3-phosphocholine involves its conversion to active PAF forms and subsequent interactions with PAF receptors. PAF is a potent phospholipid activator and mediator of various leukocyte functions, including platelet aggregation, inflammation, and anaphylaxis . The binding of PAF to its receptor triggers a cascade of intracellular signaling events, leading to the activation of various downstream pathways. This includes the activation of protein kinase C, phospholipase A2, and other enzymes involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-O-Hexadecyl-sn-glycero-3-phosphocholine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to 1-O-Hexadecyl-sn-glycero-3-phosphocholine in vitro and in vivo has been associated with alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of 1-O-Hexadecyl-sn-glycero-3-phosphocholine vary with different dosages in animal models. At low doses, it has been shown to modulate inflammatory responses and cell signaling pathways without causing significant toxicity . At high doses, 1-O-Hexadecyl-sn-glycero-3-phosphocholine can induce adverse effects, including cellular toxicity and apoptosis . These dosage-dependent effects underscore the need for careful consideration of the appropriate dosage when using this compound in experimental studies.
Metabolic Pathways
1-O-Hexadecyl-sn-glycero-3-phosphocholine is involved in several metabolic pathways, including the remodeling pathway for PAF formation and the selective acylation with arachidonic acid . It serves as a substrate for the formation of PAF C-16 by the action of PAF-acetylhydrolase and CoA-independent transacylase . These metabolic pathways highlight the role of 1-O-Hexadecyl-sn-glycero-3-phosphocholine in lipid metabolism and its contribution to the regulation of inflammatory responses.
Transport and Distribution
Within cells and tissues, 1-O-Hexadecyl-sn-glycero-3-phosphocholine is transported and distributed through interactions with specific transporters and binding proteins . It is localized in various cellular compartments, including the plasma membrane and intracellular organelles . The transport and distribution of this compound are crucial for its biological activity and its ability to modulate cellular functions.
Subcellular Localization
1-O-Hexadecyl-sn-glycero-3-phosphocholine is localized in specific subcellular compartments, including the plasma membrane and intracellular organelles . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for its activity and function in cellular processes, including cell signaling and membrane dynamics.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Lyso-PAF C-16 kann durch die Einwirkung von Plättchen-aktivierenden Faktor-Acetylhydrolase auf Plättchen-aktivierenden Faktor C-16 oder durch die Einwirkung einer CoA-unabhängigen Transacylase auf 1-O-Hexadecyl-2-Acyl-Glycerophosphocholin synthetisiert werden . Die Reaktionsbedingungen umfassen in der Regel enzymatische Prozesse, die für die Art des eingesetzten Enzyms spezifisch sind.
Industrielle Produktionsmethoden: Die industrielle Produktion von Lyso-PAF C-16 umfasst groß angelegte enzymatische Reaktionen mit gereinigten Enzymen. Der Prozess erfordert die Einhaltung optimaler Bedingungen für die Enzymaktivität, wie z. B. Temperatur, pH-Wert und Substratkonzentration. Das Produkt wird dann mit chromatografischen Verfahren gereinigt, um hohe Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lyso-PAF C-16 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Derivate führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Formen der Verbindung führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Häufige Reagenzien sind Wasserstoffgas und Metallkatalysatoren.
Substitution: Häufige Reagenzien sind Acylierungsmittel wie Arachidonsäure.
Hauptprodukte, die gebildet werden:
Oxidation: Oxidierte Derivate von Lyso-PAF C-16.
Reduktion: Reduzierte Formen von Lyso-PAF C-16.
Substitution: Acylierte Derivate wie Arachidonoyl-Lyso-PAF C-16.
Wissenschaftliche Forschungsanwendungen
Lyso-PAF C-16 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Lyso-PAF C-16 entfaltet seine Wirkungen durch seine Umwandlung in Plättchen-aktivierenden Faktor C-16, der dann mit spezifischen Rezeptoren auf Zelloberflächen interagiert. Diese Interaktion löst eine Kaskade intrazellulärer Signalwege aus, die zu verschiedenen biologischen Reaktionen wie Entzündung und Immunmodulation führen . Die molekularen Zielstrukturen umfassen Plättchen-aktivierende Faktor-Rezeptoren und nachgeschaltete Signalmoleküle wie Arachidonsäure .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Plättchen-aktivierender Faktor C-16: Die aktive Form von Lyso-PAF C-16, die an ähnlichen biologischen Prozessen beteiligt ist.
Lyso-PAF C-18: Ein weiteres Lysophospholipid mit einer ähnlichen Struktur, aber einer anderen Fettsäurekettenlänge.
Hexanolamino-PAF: Ein strukturelles Analogon mit Modifikationen am Glycerin-Rückgrat.
Einzigartigkeit: Lyso-PAF C-16 ist aufgrund seiner spezifischen Rolle als Vorläufer des Plättchen-aktivierenden Faktors C-16 und seiner selektiven Acylierung mit Arachidonsäure einzigartig. Diese Spezifität macht es zu einem wertvollen Werkzeug bei der Untersuchung der enzymatischen Wege, die am Lipidstoffwechsel und an der zellulären Signalübertragung beteiligt sind .
Eigenschaften
IUPAC Name |
[(2R)-3-hexadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBPIWYTPAXCFJ-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967131 | |
| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52691-62-0 | |
| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52691-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-Hexadecyl-2-lyso-glycero-3-phosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LYSO-PLATELET-ACTIVATING FACTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSF9VMH5MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



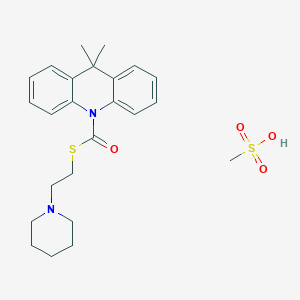

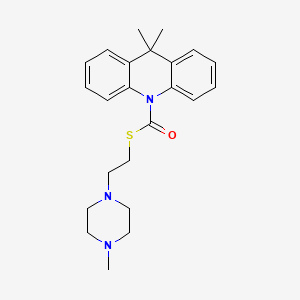
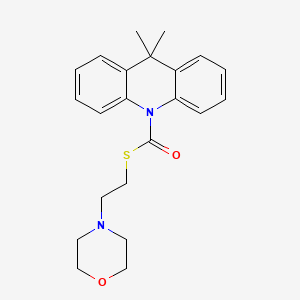
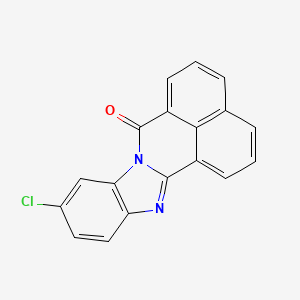


![7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1663911.png)

